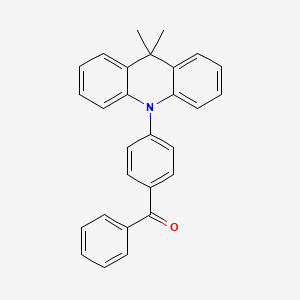
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is an organic compound that features a complex structure with multiple aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: Starting with a precursor like 9,9-dimethylacridine, the acridine core can be synthesized through cyclization reactions.
Functionalization of the Phenyl Ring: The phenyl group can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Final Coupling: The final step involves coupling the acridine derivative with the phenylmethanone moiety under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying biological interactions due to its aromatic structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in materials science, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action for (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets like enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be crucial for its function in devices.
相似化合物的比较
Similar Compounds
Acridine Derivatives: Compounds with similar acridine cores.
Phenylmethanone Derivatives: Compounds with similar ketone functionalities.
Uniqueness
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is unique due to its specific combination of acridine and phenylmethanone moieties, which might confer distinct chemical and physical properties compared to other similar compounds.
属性
分子式 |
C28H23NO |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
[4-(9,9-dimethylacridin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)23-12-6-8-14-25(23)29(26-15-9-7-13-24(26)28)22-18-16-21(17-19-22)27(30)20-10-4-3-5-11-20/h3-19H,1-2H3 |
InChI 键 |
UTQSVLIXPJOPHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


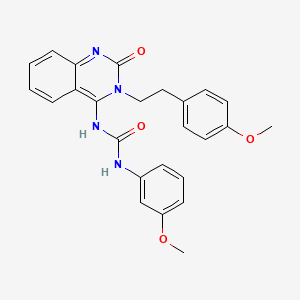
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110870.png)
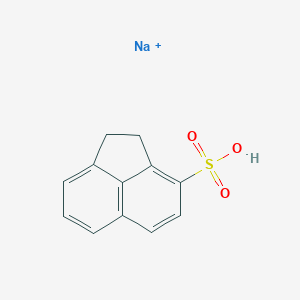
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)
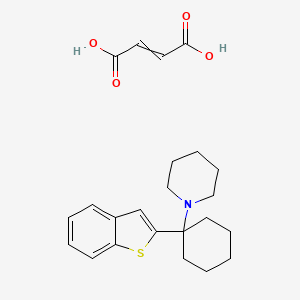
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
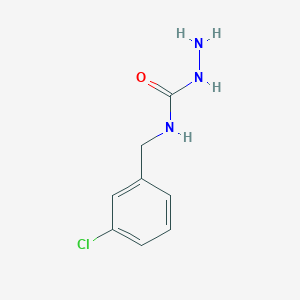

![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
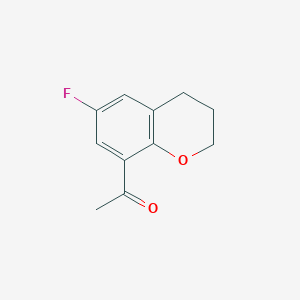
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
